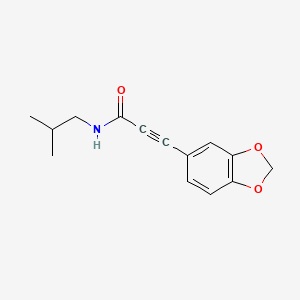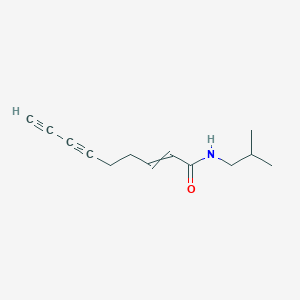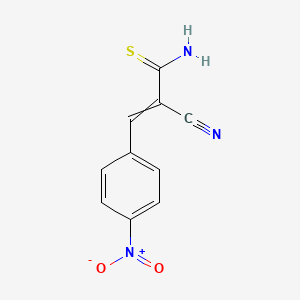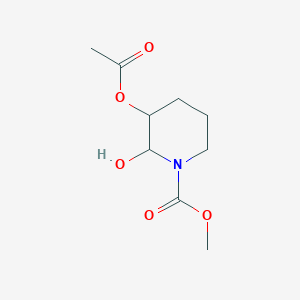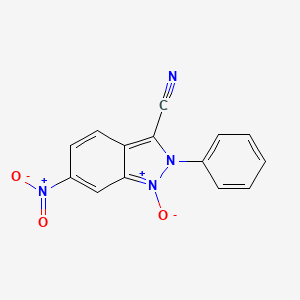
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a heterocyclic compound with the molecular formula C14H8N4O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide typically involves the formation of the indazole ring followed by nitration and oxidation steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by nitration using nitric acid and subsequent oxidation .
Industrial Production Methods
Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper-catalyzed one-pot reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide are used to form the indazole core .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-phenyl-2H-indazole-3-carbonitrile.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2H-indazole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-2-phenyl-2H-indazole-3-carbonitrile: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.
6-Nitro-2-phenyl-2H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group
Uniqueness
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is unique due to its combination of a nitro group and an indazole core, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
93716-53-1 |
|---|---|
Fórmula molecular |
C14H8N4O3 |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
PSAFFGQSEHTYPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


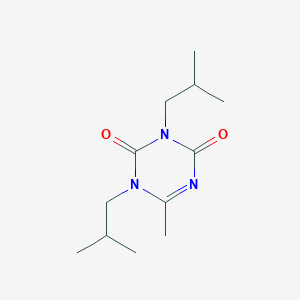
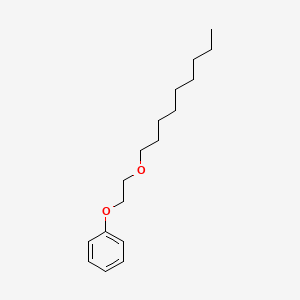
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
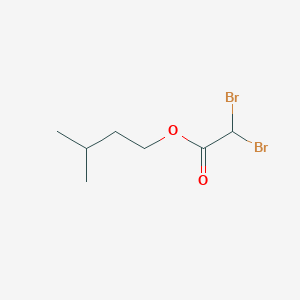

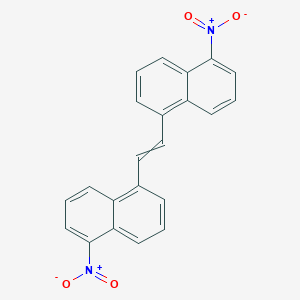
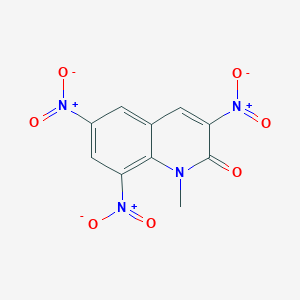

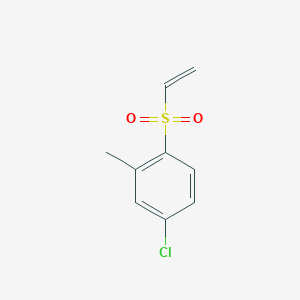
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
